Methyl 2,4-dichlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dichlorobutanoate is an organic compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.022 g/mol . . This compound is characterized by the presence of two chlorine atoms attached to the butanoate backbone, making it a dichlorinated ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2,4-dichlorobutanoate can be synthesized through the esterification of 2,4-dichlorobutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of butanoic acid derivatives followed by esterification. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,4-dichlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 2,4-dichlorobutanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products Formed:
Substitution: Formation of substituted butanoates.
Reduction: Formation of 2,4-dichlorobutanol.
Hydrolysis: Formation of 2,4-dichlorobutanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dichlorobutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2,4-dichlorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways . The presence of chlorine atoms can influence the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dihydroxybenzoate: This compound has hydroxyl groups instead of chlorine atoms, leading to different reactivity and applications.
Methyl 2,4-dichlorophenoxyacetate: Similar in structure but with a phenoxy group, used in herbicides.
Uniqueness: Methyl 2,4-dichlorobutanoate is unique due to its dichlorinated butanoate structure, which imparts specific chemical properties and reactivity. Its ability to undergo various substitution and reduction reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
62093-65-6 |
---|---|
Molekularformel |
C5H8Cl2O2 |
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
methyl 2,4-dichlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
MIXXUSQBRXDJHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.